REACTION_CXSMILES
|
[C:1]([CH:4]([CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10])[CH2:5][OH:6])([CH3:3])=[CH2:2].C1(C)C=CC=CC=1.C(N(CC)CC)C.[CH3:26][S:27](Cl)(=[O:29])=[O:28]>O>[CH3:26][S:27]([O:6][CH2:5][CH:4]([C:1]([CH3:3])=[CH2:2])[CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10])(=[O:29])=[O:28]
|
Name
|
|
Quantity
|
154.25 g
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C(CO)CC=C(C)C
|
Name
|
|
Quantity
|
775.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
122.5 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
137.5 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
462.4 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was further stirred at 25° C. for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a thermometer, a stirrer and a dropping funnel
|
Type
|
ADDITION
|
Details
|
After the completion of the dropwise addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
The obtained organic layer was washed with 5 mass % aqueous solution of sodium hydrogencarbonate (488.0 g) and water (464.1 g)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OCC(CC=C(C)C)C(=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.972 mol | |
AMOUNT: MASS | 237.73 g | |
YIELD: PERCENTYIELD | 97.2% | |
YIELD: CALCULATEDPERCENTYIELD | 97.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |